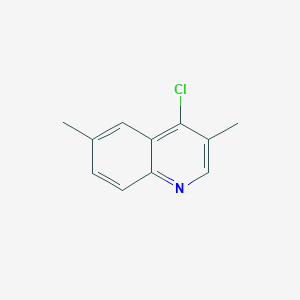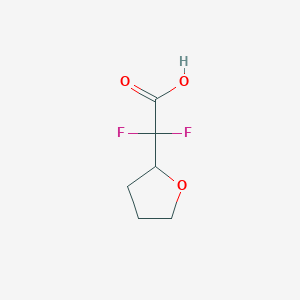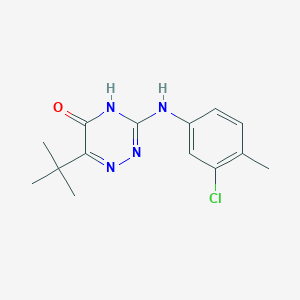
6-(tert-butyl)-3-((3-chloro-4-methylphenyl)amino)-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(tert-butyl)-3-((3-chloro-4-methylphenyl)amino)-1,2,4-triazin-5(4H)-one est un composé organique synthétique appartenant à la classe des dérivés de la triazine. Ce composé se caractérise par la présence d'un groupe tert-butyle, d'un groupe chloro-méthylphényle et d'un groupe amino lié à un cycle triazine. Les dérivés de la triazine sont connus pour leurs diverses applications dans divers domaines, notamment l'agriculture, la pharmacie et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 6-(tert-butyl)-3-((3-chloro-4-methylphenyl)amino)-1,2,4-triazin-5(4H)-one implique généralement les étapes suivantes :
Formation du cycle triazine : Le cycle triazine peut être synthétisé par cyclisation de précurseurs appropriés dans des conditions contrôlées.
Introduction du groupe tert-butyle : Le groupe tert-butyle peut être introduit par des réactions d'alkylation à l'aide d'halogénures de tert-butyle.
Fixation du groupe chloro-méthylphényle : Cette étape implique une réaction de substitution où le groupe chloro-méthylphényle est lié au cycle triazine.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure :
Réacteurs discontinus ou à écoulement continu : Pour contrôler les paramètres réactionnels tels que la température, la pression et le temps de réaction.
Techniques de purification : Y compris la cristallisation, la distillation et la chromatographie pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
6-(tert-butyl)-3-((3-chloro-4-methylphenyl)amino)-1,2,4-triazin-5(4H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation d'amines ou d'autres dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Agents oxydants : Tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Agents réducteurs : Tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Réactifs de substitution : Y compris les halogénures, les amines et autres nucléophiles ou électrophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple :
Oxydation : Peut produire des oxydes de triazine.
Réduction : Peut produire des amines ou d'autres formes réduites.
Substitution : Peut entraîner divers dérivés de triazine substitués.
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur ses applications thérapeutiques potentielles.
Industrie : Utilisé dans le développement de matériaux aux propriétés spécifiques, tels que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles et des voies moléculaires. Le composé peut exercer ses effets par le biais de :
Liaison à des enzymes ou à des récepteurs : Modulation de leur activité.
Interférence avec les processus cellulaires : Tels que la réplication de l'ADN ou la synthèse des protéines.
Induction de réponses cellulaires : Conduisant à l'apoptose ou à d'autres résultats cellulaires.
Applications De Recherche Scientifique
6-(tert-butyl)-3-((3-chloro-4-methylphenyl)amino)-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-(tert-butyl)-3-((3-chloro-4-methylphenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity.
Interfering with Cellular Processes: Such as DNA replication or protein synthesis.
Inducing Cellular Responses: Leading to apoptosis or other cellular outcomes.
Comparaison Avec Des Composés Similaires
Composés similaires
6-(tert-butyl)-3-((3-chloro-4-methylphenyl)amino)-1,2,4-triazin-5(4H)-one : Partage des similitudes structurales avec d'autres dérivés de la triazine.
Autres dérivés de la triazine : Tels que la mélamine, l'acide cyanurique et l'atrazine.
Unicité
Caractéristiques structurelles : La présence du groupe tert-butyle et du groupe chloro-méthylphényle le distingue des autres dérivés de la triazine.
Applications spécifiques : Sa structure unique peut conférer des propriétés et des applications spécifiques non partagées par d'autres composés de la triazine.
Propriétés
Formule moléculaire |
C14H17ClN4O |
|---|---|
Poids moléculaire |
292.76 g/mol |
Nom IUPAC |
6-tert-butyl-3-(3-chloro-4-methylanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C14H17ClN4O/c1-8-5-6-9(7-10(8)15)16-13-17-12(20)11(18-19-13)14(2,3)4/h5-7H,1-4H3,(H2,16,17,19,20) |
Clé InChI |
JTHGYYGZPIFRQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC2=NN=C(C(=O)N2)C(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane](/img/structure/B12122314.png)
![3-(3,4-dimethylbenzenesulfonyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12122318.png)
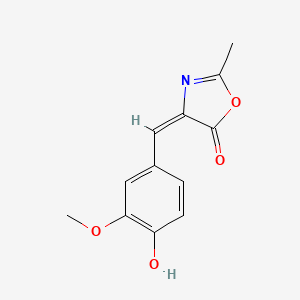

![1-[(2,5-Dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B12122340.png)

![Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate](/img/structure/B12122349.png)
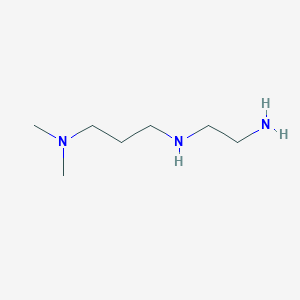
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B12122356.png)

![3-[(3-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12122365.png)
